Technical Whitepaper: 6-Iodo-benzo[d][1,3]oxazin-4-one – Structural Dynamics, Physicochemical Profiling, and Synthetic Utility in Drug Discovery
Technical Whitepaper: 6-Iodo-benzo[d][1,3]oxazin-4-one – Structural Dynamics, Physicochemical Profiling, and Synthetic Utility in Drug Discovery
Executive Summary
In the landscape of heterocyclic medicinal chemistry, benzoxazinone derivatives serve as highly versatile privileged scaffolds. Among these, 6-Iodo-benzo[d][1,3]oxazin-4-one (CAS: 23897-94-1) stands out as both a potent biological effector and a critical synthetic intermediate[1]. Characterized by its fused bicyclic system—a benzene ring fused to a 1,3-oxazine ring containing a highly electrophilic lactone carbonyl—this compound is heavily utilized in the design of serine protease inhibitors and as a direct precursor to bioactive quinazolinones[2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows for the synthesis and application of 6-iodo-benzo[d][1,3]oxazin-4-one in drug development.
Molecular Architecture and Electronic Effects
The chemical behavior of 6-iodo-benzo[d][1,3]oxazin-4-one is dictated by two primary structural features: the 1,3-oxazin-4-one core and the 6-iodo substituent .
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The Benzoxazinone Core: The 4H-3,1-benzoxazin-4-one ring system is a cyclic hybrid of an ester and an amide. The oxygen atom at position 1 donates electron density into the ring, but the carbonyl carbon at position 4 remains highly electrophilic. This makes the lactone ring highly susceptible to nucleophilic attack, functioning as an "activated ester"[2].
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The 6-Iodo Substituent: The introduction of an iodine atom at the 6-position induces a significant "heavy atom effect." Iodine is highly polarizable and lipophilic, which dramatically increases the membrane permeability of the molecule. Furthermore, the iodine acts as an ideal leaving group or handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing for late-stage functionalization of the scaffold[3].
Physicochemical Properties
Quantitative data for the base scaffold (CAS: 23897-94-1) is summarized below to aid in formulation, solvent selection, and analytical characterization[1][4].
| Property | Value / Description |
| Chemical Name | 6-Iodo-4H-benzo[d][1,3]oxazin-4-one |
| CAS Registry Number | 23897-94-1 |
| Molecular Formula | C₈H₄INO₂ |
| Molecular Weight | 273.03 g/mol |
| Melting Point | 123 – 124 °C |
| Boiling Point (Predicted) | 379.7 ± 44.0 °C |
| Density (Predicted) | 2.09 ± 0.1 g/cm³ |
| Topological Polar Surface Area | ~21.3 Ų |
Mechanistic Reactivity and Biological Pathways
Serine Protease Inhibition
Benzoxazinones have attracted considerable attention as mechanism-based inhibitors of serine proteases (e.g., human leukocyte elastase). The inhibition is driven by the nucleophilic attack of the active-site serine hydroxyl group on the highly electrophilic lactone carbon of the benzoxazinone[2]. This results in the opening of the oxazine ring and the formation of a stable, covalently acylated enzyme complex, effectively neutralizing the protease.
Fig 1: Mechanism of serine protease inhibition via lactone ring-opening and enzyme acylation.
Synthetic Precursor to Quinazolinones
Beyond direct biological activity, 6-iodo-benzo[d][1,3]oxazin-4-one is the primary synthetic precursor for 6-iodoquinazolines, which are potent antitubercular and antimicrobial agents[5][6]. When reacted with nitrogen nucleophiles (such as hydrazine hydrate, formamide, or primary amines), the oxazine ring opens to form an intermediate amide, which subsequently dehydrates and recyclizes into the thermodynamically stable quinazolin-4(3H)-one core[7].
Fig 2: Synthetic pathway of 6-iodo-quinazolinones via benzoxazinone ring-opening and recyclization.
Experimental Protocols
The following self-validating protocols detail the synthesis of the 2-methyl derivative of the scaffold (6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one) and its subsequent conversion into a bioactive quinazolinone. These methodologies rely on specific causality: the use of acetic anhydride acts as both the acylating agent and the dehydrating medium to force ring closure[8].
Protocol A: Synthesis of 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Objective: To synthesize the reactive benzoxazinone core from 5-iodoanthranilic acid.
Reagents & Materials:
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5-Iodoanthranilic acid (2-amino-5-iodobenzoic acid): 10 mmol (2.63 g)
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Acetic anhydride: 20 mL (excess)
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Round-bottom flask, reflux condenser, ice bath.
Step-by-Step Methodology:
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Reaction Setup: Suspend 10 mmol of 5-iodoanthranilic acid in 20 mL of acetic anhydride in a 50 mL round-bottom flask. Causality: Acetic anhydride serves a dual purpose, first acetylating the amine, then acting as a dehydrating agent to close the ring.
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Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 2 to 3 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the starting material is completely consumed.
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Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly over crushed ice (approx. 100 g) with vigorous stirring to hydrolyze the excess acetic anhydride.
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Isolation: A solid precipitate will form. Filter the solid under vacuum and wash thoroughly with cold distilled water to remove residual acetic acid.
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Purification & Validation: Recrystallize the crude product from absolute ethanol.
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Self-Validation Check: Perform IR spectroscopy. The success of the cyclization is confirmed by the disappearance of the broad –NH₂ and –OH stretches of the starting acid, and the appearance of a sharp, high-frequency lactone C=O stretch at ~1760 cm⁻¹ and a C=N stretch at ~1620 cm⁻¹ [9].
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Protocol B: Derivatization to 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one
Objective: To utilize the benzoxazinone as a precursor for a biologically active quinazolinone via nitrogen nucleophile ring-opening.
Reagents & Materials:
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6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (from Protocol A): 5 mmol (1.43 g)
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Hydrazine hydrate (80%): 10 mmol (excess)
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Absolute ethanol: 30 mL
Step-by-Step Methodology:
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Nucleophilic Attack: Dissolve 5 mmol of the benzoxazinone in 30 mL of absolute ethanol. Add hydrazine hydrate dropwise while stirring at room temperature. Causality: The highly nucleophilic hydrazine attacks the electrophilic C4 lactone carbonyl, immediately opening the ring to form an intermediate.
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Recyclization: Heat the mixture to reflux for 4 to 6 hours. The thermal energy drives the intramolecular condensation (loss of water) to form the stable quinazolinone ring[7].
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Isolation: Cool the mixture to room temperature, then chill in an ice bath. The target compound will crystallize out of the solution.
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Purification & Validation: Filter the crystals and recrystallize from ethanol.
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Self-Validation Check: IR spectroscopy must show the disappearance of the lactone C=O (1760 cm⁻¹) and the emergence of a lactam C=O stretch at ~1660 cm⁻¹ . Furthermore, the appearance of doublet N-H stretches at ~3284 cm⁻¹ and 3194 cm⁻¹ confirms the presence of the new 3-amino group[8].
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Sources
- 1. Page loading... [wap.guidechem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 6-IODO-BENZO[D][1,3]OXAZIN-4-ONE CAS#: 23897-94-1 [chemicalbook.com]
- 5. scialert.net [scialert.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one [wjarr.com]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
